Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 181480-23-9
VCID: VC21430769
InChI: InChI=1S/C23H30N2O3/c1-7-28-22(27)19-14(2)24-17-12-23(3,4)13-18(26)21(17)20(19)15-8-10-16(11-9-15)25(5)6/h8-11,20,24H,7,12-13H2,1-6H3
SMILES: CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C
Molecular Formula: C23H30N2O3
Molecular Weight: 382.5g/mol

Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.: 181480-23-9

Cat. No.: VC21430769

Molecular Formula: C23H30N2O3

Molecular Weight: 382.5g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate - 181480-23-9

Specification

CAS No. 181480-23-9
Molecular Formula C23H30N2O3
Molecular Weight 382.5g/mol
IUPAC Name ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C23H30N2O3/c1-7-28-22(27)19-14(2)24-17-12-23(3,4)13-18(26)21(17)20(19)15-8-10-16(11-9-15)25(5)6/h8-11,20,24H,7,12-13H2,1-6H3
Standard InChI Key YPMDVYICJHXBSE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C
Canonical SMILES CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CC(C2)(C)C)C

Introduction

Chemical Structure and Classification

Molecular Structure

Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline class of compounds. Its structure features a partially hydrogenated quinoline ring system with several key substituents:

  • A hexahydroquinoline core structure

  • An ethyl carboxylate group at the 3-position

  • A 4-(dimethylamino)phenyl substituent at the 4-position

  • Methyl group at the 2-position

  • Geminal dimethyl groups at the 7-position

  • A carbonyl (oxo) group at the 5-position

The compound shares structural similarities with other hexahydroquinoline derivatives that have been studied for various biological activities. These compounds typically contain a 1,4-dihydropyridine pharmacophore, which is known to interact with calcium channels and other biological targets .

Classification and Related Compounds

This compound is classified as a 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, falling within the broader category of partially hydrogenated heterocycles. It represents a condensed derivative of 1,4-dihydropyridine (1,4-DHP), a class of compounds with established medicinal chemistry applications . Similar compounds have been extensively studied for their calcium channel modulating properties, which underlie their therapeutic uses in cardiovascular diseases .

Physical and Chemical Properties

Basic Properties

Based on analysis of similar hexahydroquinoline derivatives, the following properties can be estimated for Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:

PropertyValue/Description
Molecular FormulaC25H32N2O3
Molecular WeightApproximately 408.5 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityLimited water solubility; likely soluble in organic solvents such as ethanol, methanol, dichloromethane, and DMSO
Melting PointEstimated to be between 150-220°C (based on related compounds)
StabilityGenerally stable under normal laboratory conditions

Structural Features and Reactivity

The compound contains several reactive functional groups that contribute to its chemical behavior:

  • The ethyl ester group (3-carboxylate) is susceptible to hydrolysis under acidic or basic conditions

  • The NH group of the partially reduced pyridine ring can participate in hydrogen bonding

  • The dimethylamino group acts as an electron donor and can participate in resonance interactions

  • The 5-oxo (carbonyl) group can undergo nucleophilic addition reactions

These structural features are important for both the compound's chemical reactivity and its potential interactions with biological targets. The dimethylamino functionality, in particular, may enhance interactions with biological targets by providing a site for hydrogen bonding and influencing the compound's electronic distribution.

Synthesis Methods

Optimized Synthesis Protocol

The following synthetic protocol can be proposed based on procedures described for similar compounds:

  • Combine equimolar amounts of 4-(dimethylamino)benzaldehyde, dimedone, ethyl acetoacetate, and excess ammonium acetate in a suitable solvent

  • Add a catalyst such as ZrOCl₂·8H₂O (0.15 mol%) to facilitate the reaction

  • Heat the reaction mixture to approximately 80-85°C (the optimum temperature was determined to be 83.75°C for similar reactions)

  • Monitor the reaction progress by TLC until completion (typically 2-4 hours)

  • Cool the reaction mixture and isolate the product through filtration or extraction

  • Purify the crude product by recrystallization or column chromatography

This one-pot synthesis offers several advantages including simplicity, atom economy, and environmental friendliness. The use of ZrOCl₂·8H₂O as a catalyst has been shown to provide high yields with short reaction times for related hexahydroquinoline derivatives .

Reaction ParameterOptimized Value
Temperature83.75°C
Catalyst Amount0.15 mol% ZrOCl₂·8H₂O
Reaction Time2-4 hours
Expected Yield>80%

Biological Activities and Applications

Structure-Activity Relationships

The biological activity of hexahydroquinoline derivatives is influenced by their structural features:

  • The substitution pattern on the 4-phenyl ring (in this case, the dimethylamino group) affects lipophilicity, electronic properties, and interaction with biological targets .

  • The ester group at position 3 (ethyl carboxylate) contributes to binding with target proteins and may influence metabolic stability.

  • The presence of methyl groups at positions 2 and 7 affects the conformation of the molecule and its ability to interact with receptor binding sites.

Recent research on hexahydroquinoline derivatives has investigated their effects on inflammatory mediators, including cytokines and complement pathway regulatory proteins. For instance, certain hexahydroquinoline derivatives have been found to decrease the level of TGF-β1, an important cytokine in inflammation and fibrosis .

Analytical Characterization

Structural Confirmation Methods

The structure of hexahydroquinoline derivatives is typically confirmed using a combination of spectroscopic methods:

  • IR, ¹H NMR, and ¹³C NMR spectroscopy for functional group and structural identification

  • HRMS (High-Resolution Mass Spectrometry) for molecular formula confirmation

  • X-ray crystallography for definitive structural elucidation, including stereochemical determination

Stereochemical Considerations

Chirality and Isomerism

A significant aspect of hexahydroquinoline compounds like Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is their potential for stereoisomerism:

  • The compound contains a stereogenic center at the 4-position (the carbon bearing the 4-(dimethylamino)phenyl group), resulting in potential R and S enantiomers.

  • Research on related compounds has shown that enantiomerically pure hexahydroquinoline-3-carboxylates can be synthesized and possess different biological activities .

  • The stereochemistry at the 4-position significantly influences the interaction with biological targets, particularly calcium channels, where the spatial arrangement of substituents affects binding affinity and selectivity.

Stereochemical Impact on Activity

Based on studies of related compounds, the stereochemistry of hexahydroquinoline derivatives has profound effects on their calcium modulatory properties . Different enantiomers may exhibit:

  • Differing potencies in calcium channel modulation

  • Varying selectivity for different channel subtypes

  • Distinct pharmacokinetic properties

Research on enantiomerically pure 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates has demonstrated that stereochemical configuration can be critical for optimal biological activity .

Comparative Analysis with Related Compounds

Structural Comparison

Comparing Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate with related compounds provides insight into structure-activity relationships:

CompoundStructural DifferencesPotential Impact on Properties
Ethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateContains 7-(4-methoxyphenyl) instead of 7,7-dimethylDifferent lipophilicity and binding properties; potential altered biological activity
Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Has methyl ester instead of ethyl ester; lacks dimethylamino group on 4-phenylPossibly reduced interaction with biological targets due to absence of the electron-donating dimethylamino group

Pharmacological Comparison

The structural features of Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate suggest it may have enhanced properties compared to some related compounds:

  • The dimethylamino group at the 4-phenyl position may increase the electron density of the aromatic ring, potentially enhancing interactions with target proteins.

  • The ethyl ester provides a balance between lipophilicity and hydrophilicity that can affect pharmacokinetic properties.

  • The 7,7-dimethyl substitution may influence the conformation of the molecule and its ability to interact with biological targets.

Recent studies on hexahydroquinoline derivatives have shown varying degrees of cytotoxicity, ROS production inhibition, and anti-inflammatory effects depending on their substitution patterns . The specific combination of functional groups in our target compound may provide an optimal balance of these properties.

Future Research Directions

Methodological Considerations

Future research should consider:

  • Development of stereoselective synthesis methods to obtain enantiomerically pure compounds for more precise biological evaluation.

  • Comprehensive structure-activity relationship studies to optimize the substitution pattern for specific therapeutic targets.

  • Molecular modeling studies to understand the interaction of the compound with potential biological targets, as has been done with related compounds .

  • Investigation of drug delivery systems to enhance bioavailability and target-specific delivery.

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